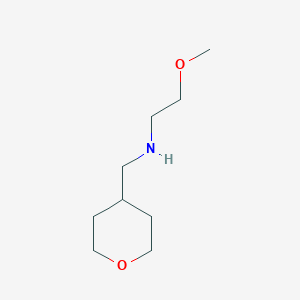
5-Bromo-6-(2,4-difluorophenyl)pyridin-2-amine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study describes the palladium-catalyzed Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives . Another study reports the protodeboronation of 1°, 2°, and 3° alkyl boronic esters .Scientific Research Applications
Synthesis and Chemical Applications
Fluorinated Heterocyclic Scaffold Synthesis : Revanna et al. (2013) described the synthesis of a fluorinated heterocyclic scaffold, potentially attractive for various chemical applications, using a route that could be adapted for parallel synthesis and generating a compound library (Revanna et al., 2013).
Suzuki Cross-Coupling Reactions : Ahmad et al. (2017) conducted a study focusing on the palladium-catalyzed Suzuki cross-coupling reaction to synthesize novel pyridine derivatives. Density functional theory (DFT) studies were used to explore the potential of these compounds as chiral dopants for liquid crystals (Ahmad et al., 2017).
Regioselective Displacement Reaction : Doulah et al. (2014) investigated the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product (Doulah et al., 2014).
Palladium-Catalyzed Synthesis : Yuqiang (2011) synthesized 2-(2,4-Difluorophenyl)pyridine by a palladium-catalyzed Suzuki cross-coupling reaction, achieving a high yield (Yuqiang, 2011).
Biological and Pharmacological Research
Biofilm Inhibition and Antimicrobial Activities : The same study by Ahmad et al. (2017) also explored the biofilm inhibition and antimicrobial activities of the synthesized pyridine derivatives, finding significant biological activities in some compounds (Ahmad et al., 2017).
Antimicrobial and Density Functional Theory Studies : Vural and Kara (2017) performed spectroscopic characterization and antimicrobial activities testing of 5-Bromo-2-(trifluoromethyl)pyridine, indicating potential bioactive properties (Vural & Kara, 2017).
Material Science and Computational Studies
- Electronic and Nonlinear Optical Properties : Ghiasuddin et al. (2018) studied the synthesis, spectroscopic, electronic, and nonlinear optical properties of pyridine derivatives, including 5-Bromo-6-(2,4-difluorophenyl)pyridin-2-amine, showing their potential in material science applications (Ghiasuddin et al., 2018).
properties
IUPAC Name |
5-bromo-6-(2,4-difluorophenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF2N2/c12-8-3-4-10(15)16-11(8)7-2-1-6(13)5-9(7)14/h1-5H,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOHWDMBPJWESK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=C(C=CC(=N2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-(2,4-difluorophenyl)pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



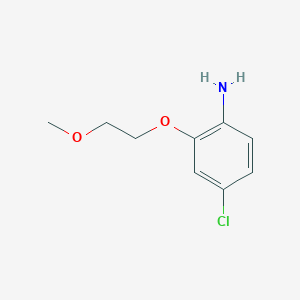
![4-{[(Oxan-4-yl)methoxy]methyl}aniline](/img/structure/B1399558.png)
![{3-Fluoro-4-[(oxan-4-yl)methoxy]phenyl}methanamine](/img/structure/B1399559.png)
![3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine](/img/structure/B1399562.png)
![[(4-Bromophenyl)methyl][(oxan-4-yl)methyl]amine](/img/structure/B1399563.png)
![1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1399565.png)
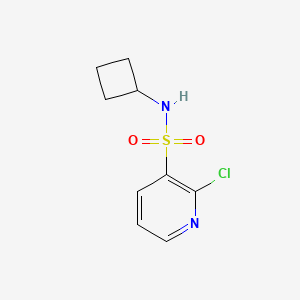
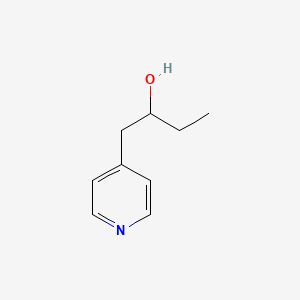
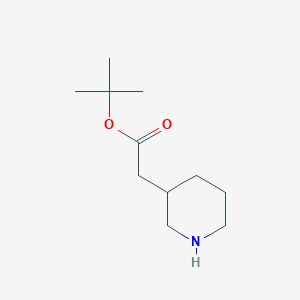
methylamine](/img/structure/B1399569.png)
![1-[(5-Bromothiophen-2-yl)methyl]-4,4-dimethylpiperidine](/img/structure/B1399570.png)
![{[4-(2,2-Difluoroethoxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B1399572.png)
